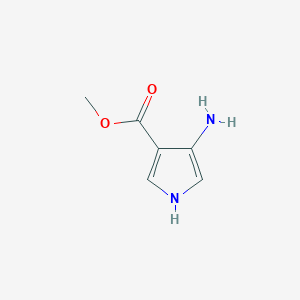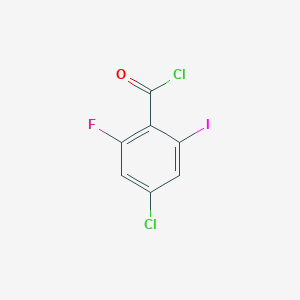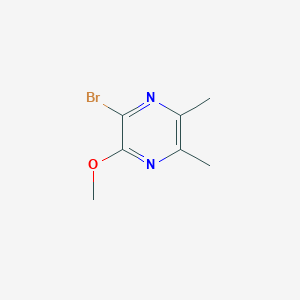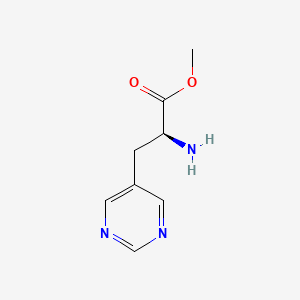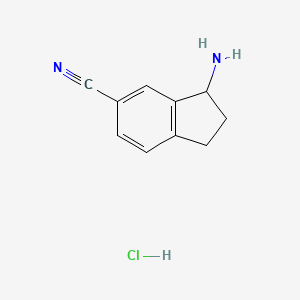
3-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride: is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of an amino group, a nitrile group, and a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene core structure.
Amination: An amino group is introduced into the indene structure through a nucleophilic substitution reaction.
Nitrile Introduction: The nitrile group is then added to the compound using a suitable reagent, such as cyanogen bromide.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the indene core.
Reduction Products: Amino derivatives with reduced nitrile groups.
Substitution Products: Substituted indene derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology:
Biological Probes: It is used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Another indene derivative with similar structural features.
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride: A related compound with different substituents on the indene core.
Uniqueness:
Structural Features: The presence of both amino and nitrile groups in 3-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride makes it unique compared to other indene derivatives.
Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C10H11ClN2 |
|---|---|
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
3-amino-2,3-dihydro-1H-indene-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-7-1-2-8-3-4-10(12)9(8)5-7;/h1-2,5,10H,3-4,12H2;1H |
Clé InChI |
FPZVEVHSYSXZQD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1N)C=C(C=C2)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B12957190.png)
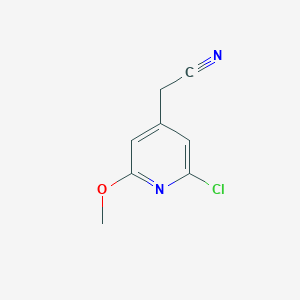

![2,4-Dihydro-1H-benzo[d][1,3]oxazine](/img/structure/B12957213.png)

